7-Bromo-2,5-dichloroquinazolin-8-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H3BrCl2N2O |
|---|---|
Molecular Weight |
293.93 g/mol |
IUPAC Name |
7-bromo-2,5-dichloroquinazolin-8-ol |
InChI |
InChI=1S/C8H3BrCl2N2O/c9-4-1-5(10)3-2-12-8(11)13-6(3)7(4)14/h1-2,14H |
InChI Key |
RVNSCIQJLDXVNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=C(N=C2C(=C1Br)O)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 7 Bromo 2,5 Dichloroquinazolin 8 Ol and Analogues
Direct Synthetic Routes to 7-Bromo-2,5-dichloroquinazolin-8-ol
A direct synthesis of this compound has not been explicitly reported in the scientific literature. However, a plausible synthetic pathway can be proposed based on known transformations of quinoline (B57606) and quinazoline (B50416) systems. This would likely involve the initial construction of a 2,5-dichloroquinazolin-8-ol core, followed by selective bromination.
Electrophilic Bromination Approaches
The introduction of a bromine atom at the C-7 position of a pre-formed 2,5-dichloroquinazolin-8-ol could be achieved through electrophilic aromatic substitution. The hydroxyl group at C-8 is an activating group and directs electrophiles to the ortho and para positions. In this case, the C-7 position is ortho to the hydroxyl group, making it susceptible to bromination.
A common and effective reagent for such transformations is N-Bromosuccinimide (NBS). rsc.orgorganic-chemistry.orgnih.gov The reaction is typically carried out in a suitable solvent, and the reactivity can be modulated by the addition of a catalyst or by adjusting the reaction temperature. For instance, the bromination of tetrahydroquinolines using NBS has been shown to proceed efficiently. rsc.orgnih.gov While the electronic properties of the dichloro-substituted quinazolin-8-ol (B1297895) would influence the reaction conditions, it is anticipated that electrophilic bromination would selectively occur at the C-7 position.
Table 1: Proposed Conditions for Electrophilic Bromination
| Reagent | Solvent | Catalyst (optional) | Temperature | Reference |
| N-Bromosuccinimide (NBS) | Acetonitrile | --- | Room Temperature | organic-chemistry.org |
| N-Bromosuccinimide (NBS) | Dichloromethane | --- | 0 °C to Room Temp | rsc.org |
It is important to note that the presence of two chlorine atoms on the quinazoline ring will decrease its nucleophilicity, potentially requiring harsher reaction conditions compared to unsubstituted quinazolin-8-ol.
Precursor Synthesis Strategies (e.g., 2,5-dichloroquinazolin-8-ol)
The key precursor for the proposed synthesis is 2,5-dichloroquinazolin-8-ol. A potential route to this intermediate begins with a suitably substituted anthranilic acid derivative, such as 3-amino-2,5-dichlorobenzoic acid. The synthesis of this starting material has been reported through the reduction of 2,5-dichloro-3-nitrobenzoic acid. prepchem.com
The quinazolinone ring system can then be constructed by reacting the aminobenzoic acid with a one-carbon source, such as formamide (B127407) or formamidine (B1211174) acetate. This cyclization reaction is a well-established method for preparing quinazolinones. Subsequent chlorination of the resulting quinazolinone at the 2- and 4-positions, if necessary, would yield the desired dichloroquinazoline precursor. The hydroxyl group at the 8-position would likely be carried through from the starting anthranilic acid or introduced at a later stage.
Advanced Synthetic Strategies for Substituted Quinazoline-8-ols
Modern synthetic organic chemistry offers powerful tools for the functionalization of heterocyclic scaffolds. Transition metal-catalyzed cross-coupling reactions are particularly valuable for creating carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse range of substituted quinazoline-8-ols.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium and copper-catalyzed reactions are at the forefront of cross-coupling methodologies and have been successfully applied to the synthesis of functionalized quinazolines.
Palladium-catalyzed cross-coupling reactions are highly versatile for the modification of halo-quinazolines. The differential reactivity of the C-Cl and C-Br bonds can allow for selective functionalization.
The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, is a powerful tool for introducing alkynyl moieties. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.orglibretexts.org For a substrate like this compound, the more reactive C-Br bond at the 7-position would be expected to undergo coupling preferentially over the C-Cl bonds.
Table 2: Typical Conditions for Sonogashira Coupling
| Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp | organic-chemistry.org |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 80 °C | wikipedia.org |
The Suzuki-Miyaura coupling is another cornerstone of palladium catalysis, enabling the formation of biaryl compounds by reacting an organoboron reagent with an aryl halide. bohrium.comnih.govmdpi.comrsc.orgresearchgate.net This reaction is known for its high functional group tolerance and is widely used in the synthesis of complex molecules. bohrium.comnih.govmdpi.comrsc.orgresearchgate.net Similar to the Sonogashira reaction, the C-Br bond at the 7-position of the target compound would be the primary site for Suzuki-Miyaura coupling.
Table 3: Typical Conditions for Suzuki-Miyaura Coupling
| Catalyst | Base | Solvent | Temperature | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | Reflux | bohrium.comresearchgate.net |
| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 °C | nih.gov |
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative for the formation of carbon-heteroatom bonds, particularly C-N bonds. Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, can be used to introduce amino substituents onto the quinazoline ring. nih.govresearchgate.net
For a substrate like this compound, a copper catalyst in the presence of a suitable ligand and base could facilitate the amination at the 7-position. The choice of ligand is often crucial for achieving high yields and selectivity in these transformations.
Table 4: Typical Conditions for Copper-Catalyzed Amination
| Catalyst | Ligand | Base | Solvent | Temperature | Reference |
| CuI | L-proline | K₂CO₃ | DMSO | 90 °C | researchgate.net |
| Cu(OAc)₂ | Phenanthroline | Cs₂CO₃ | Toluene | 110 °C | nih.gov |
Nickel-Catalyzed Transformations
Nickel catalysis has emerged as a cost-effective and efficient method for the synthesis of quinazoline derivatives. These transformations often proceed via C-H bond activation, offering an atom-economical route to complex heterocyclic structures. Researchers have developed nickel-catalyzed acceptorless dehydrogenative coupling (ADC) reactions to synthesize quinazolines. For instance, a method involving the reaction of 2-aminobenzylamine with benzyl (B1604629) alcohol using a tetraaza macrocyclic nickel catalyst produces a range of substituted quinazolines in good yields. organic-chemistry.org This approach is valued for its use of an inexpensive and easy-to-prepare catalyst. organic-chemistry.org
Another significant nickel-catalyzed strategy is the [4+2] annulation of benzylamines and nitriles, which proceeds through C-H/N-H bond activation. organic-chemistry.org This method is noted for its high atom efficiency and broad substrate scope. organic-chemistry.org Further research has demonstrated the synthesis of C-2 substituted quinazolines from 2-aminobenzyl alcohols and various nitriles using a Ni(II) catalyst in toluene. mdpi.com The reaction is believed to proceed through the in-situ formation of 2-aminobenzaldehyde (B1207257) from the alcohol and an amide from the nitrile, which then undergo condensation. mdpi.com These nickel-catalyzed methods represent a powerful tool for constructing the core quinazoline scaffold, which could be adapted for the synthesis of halogenated quinazolinols.
| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Nickel tetraaza macrocycle | Acceptorless Dehydrogenative Coupling | 2-aminobenzylamine, benzyl alcohol | Inexpensive, easy to prepare catalyst. | organic-chemistry.org |
| Ni(II) catalyst | Annulation via C-H activation | Benzylamine, nitrile | High atom efficiency, broad scope. | organic-chemistry.orgmdpi.com |
| Ni(II) catalyst | Dehydrogenative Annulation | 2-aminobenzyl alcohol, nitrile | Proceeds via in-situ generated aldehyde and amide. | mdpi.com |
| Nickel(II) diradical complexes | C-N Cross-Coupling | 2-bromo-benzylamines, amides/amidines | Air-stable, cheap alternative to palladium catalysts. | mdpi.com |
Cyclocondensation and Annulation Approaches
Cyclocondensation and annulation reactions are foundational strategies for the synthesis of the quinazoline ring system. These methods typically involve the construction of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative. A common approach is the three-component reaction of an anthranilic acid derivative, an amine, and an orthoester, which can be facilitated by catalysts such as Brønsted acidic ionic liquids under solvent-free conditions. researchgate.net
Annulation strategies often employ metal catalysts to construct the heterocyclic ring. For example, palladium-catalyzed annulation of N-allylamidines under microwave heating provides an efficient route to multisubstituted quinazolines. nih.gov Copper-catalyzed tandem reactions have also been developed, such as the reaction of (2-bromophenyl)methylamines with amidine hydrochlorides, which proceeds through sequential N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation. organic-chemistry.org The Friedländer annulation, a classic method, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, and remains a key strategy in quinoline and quinazoline synthesis. researchgate.net These versatile cyclization techniques provide a framework for assembling the specific this compound structure from appropriately substituted precursors.
Green Chemistry Principles in Quinazoline Synthesis
The integration of green chemistry principles into quinazoline synthesis aims to reduce environmental impact by using sustainable materials and energy-efficient methods. magnusconferences.com Key strategies include the use of non-toxic, renewable solvents, metal-free reaction conditions, and energy sources like microwaves. magnusconferences.comtandfonline.com
One notable green approach is the use of deep eutectic solvents (DES) combined with microwave irradiation for the synthesis of quinazolinone derivatives. tandfonline.com Similarly, polyethylene (B3416737) glycol 200 (PEG 200) has been employed as an eco-friendly medium for the nickel-catalyzed synthesis of quinazolinones from 2-halobenzoic acids and amidines. researchgate.net Metal-free syntheses have also gained traction; for example, a four-component reaction of anilines, aromatic aldehydes, and ammonium (B1175870) iodide can produce substituted quinazolines without a metal catalyst. rsc.org Another organocatalytic method uses salicylic (B10762653) acid to catalyze the oxidative condensation of o-aminobenzylamines and benzylamines, utilizing atmospheric oxygen as the oxidant. nih.gov These methods not only minimize hazardous waste and energy consumption but also enhance the cost-effectiveness and safety of quinazoline synthesis. magnusconferences.com
Regioselectivity and Stereoselectivity in this compound Synthesis
Control of Halogenation Positions
Achieving the specific substitution pattern of this compound requires precise control over the regioselectivity of halogenation on the quinazoline core. The placement of halogen atoms is dictated by the electronic properties of the quinazoline ring and the directing effects of existing substituents. For instance, the synthesis of halogenated quinolines, a closely related heterocyclic system, often relies on directing groups to achieve regioselectivity. An operationally simple, metal-free protocol has been developed for the C5–H halogenation of 8-substituted quinolines using trihaloisocyanuric acid. rsc.org This method demonstrates high regioselectivity, providing exclusively the C5-halogenated product for a variety of quinoline derivatives. rsc.org
The synthesis of the target molecule would likely involve a multi-step process where the halogen atoms are introduced sequentially. The starting materials would need to be carefully chosen to direct the bromination to the 7-position and chlorination to the 2- and 5-positions. Electrophilic heterocyclization reactions of alkenyl-substituted quinazolines have been studied to understand the regiochemical outcomes. For example, the reaction of 3-allyl-2-allylthioquinazolin-4-one with electrophiles like iodine bromide leads to regioselective formation of specific fused heterocyclic systems. dnu.dp.ua Such studies on the fundamental reactivity and directing effects are crucial for designing a rational synthesis that ensures the correct placement of each halogen on the quinazolin-8-ol framework.
Molecular Structure and Conformational Analysis of 7 Bromo 2,5 Dichloroquinazolin 8 Ol
Spectroscopic Characterization Techniques
A thorough search for spectroscopic data on 7-Bromo-2,5-dichloroquinazolin-8-ol yielded no specific results. To provide a contextual understanding of what such an analysis would entail, the following sections describe the general application of these techniques for similar halogenated quinoline (B57606) and quinazoline (B50416) compounds.
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For a molecule like this compound, ¹H and ¹³C NMR would provide crucial information. For instance, in the ¹H NMR spectrum of the related compound 7-bromo-5-chloro-8-hydroxyquinoline, distinct signals are observed for the aromatic protons, with chemical shifts and coupling constants (J values) that help determine their relative positions on the quinoline ring. chemicalbook.com A similar analysis for this compound would be expected to reveal a single aromatic proton on the benzene (B151609) ring portion of the quinazoline core, with its chemical shift influenced by the adjacent bromo and hydroxyl groups.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is essential for determining the precise molecular weight and elemental composition of a compound. While no specific HRMS data for this compound is available, data for similar compounds like 7-bromo-2,4-dichloroquinazoline (B1517698) shows a calculated molecular weight that can be experimentally verified by HRMS to confirm its chemical formula. nih.gov This technique would be critical in confirming the successful synthesis of the target compound.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In a related compound, 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2-oxopropyl]-4(3H)-quinazolinone, characteristic IR absorption bands are observed for the -OH group (around 3550 cm⁻¹), C-Cl bond (around 738 cm⁻¹), and C-Br bond (around 576 cm⁻¹). researchgate.net For this compound, one would expect to see similar characteristic absorptions for the O-H, C-Cl, and C-Br bonds, as well as absorptions corresponding to the quinazoline ring system. libretexts.orgdocbrown.info
Table 1: Expected IR Absorption Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch | ~3500-3200 (broad) |
| C-Cl stretch | ~800-600 |
| C-Br stretch | ~600-500 |
| Aromatic C-H stretch | ~3100-3000 |
| Aromatic C=C stretch | ~1600-1450 |
UV-Visible Absorption and Emission Spectroscopy for Electronic Properties
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The absorption and emission spectra are influenced by the extent of conjugation and the presence of various functional groups. For example, studies on 6-bromo-2-naphthol, an aromatic alcohol, show how the bromo substituent can influence the electronic properties and excited-state acidity. nsf.gov A similar investigation on this compound would help in understanding its photophysical characteristics.
X-ray Crystallography and Solid-State Structural Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. Although no crystallographic data exists for this compound, studies on similar molecules like 7-bromo-quinolin-8-ol reveal how intermolecular forces, such as hydrogen bonding, dictate the packing of molecules in the crystal lattice. researchgate.net For the target compound, the hydroxyl group would be expected to participate in hydrogen bonding, influencing its solid-state architecture. The precise bond lengths, bond angles, and dihedral angles obtained from such an analysis would be invaluable for understanding its conformational preferences. researchgate.netresearchgate.net
Conformational Dynamics and Isomerism
The study of conformational dynamics and isomerism would explore the different spatial arrangements of the atoms of this compound and the energy barriers between them. The quinazoline ring system is rigid, but rotation around the C-O bond of the hydroxyl group could be possible. The presence of bulky chloro and bromo substituents could introduce steric hindrance, potentially leading to preferred conformations. Without experimental or computational data, any discussion on the conformational dynamics of this specific molecule remains speculative.
Computational and Theoretical Studies on 7 Bromo 2,5 Dichloroquinazolin 8 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For a compound like 7-Bromo-2,5-dichloroquinazolin-8-ol, a DFT analysis would typically involve the calculation of various electronic properties. For instance, in a study on a related compound, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, DFT calculations were employed to analyze the frontier molecular orbitals (HOMO and LUMO) and determine the energy gap, which provides an indication of the molecule's kinetic stability and chemical reactivity. google.com However, no such specific data exists in the public domain for this compound.
Ab Initio Methods for Molecular Orbital Analysis
Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods are crucial for a detailed analysis of molecular orbitals. A study on 7-bromo-5-chloro-8-hydroxyquinoline utilized ab initio Hartree-Fock (HF) methods alongside DFT to perform a complete vibrational assignment and analysis of the fundamental modes of the compound. google.com This type of analysis for this compound would yield valuable information about its molecular orbital composition and energy levels, but such a study has not been found.
Bond Dissociation Energy Calculations
Bond dissociation energy (BDE) is a critical parameter for understanding the thermal stability of a molecule and the likelihood of specific chemical reactions. Computational methods can predict the energy required to break specific bonds within a molecule. For this compound, calculating the BDE for the C-Br, C-Cl, and O-H bonds would provide insight into its reactivity and potential degradation pathways. Unfortunately, no published studies contain these calculations for the target compound.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with other entities, such as biological macromolecules.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time. This is particularly important for understanding how a molecule might adopt different shapes to interact with its environment. For example, the conformational isomerism of 1-chloro- and 1-bromo-2-propanol (B8343) was analyzed theoretically to understand the prevalence of certain conformers. An MD simulation of this compound would reveal its flexibility and preferred three-dimensional structures in different solvent environments. Such a study remains to be published.
Docking Studies with Biological Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a key tool in drug discovery for predicting the binding affinity and mode of action of a compound with a biological target. For instance, derivatives of 6-bromo quinazoline (B50416) have been the subject of docking and MD simulations to investigate their binding affinity with the Epidermal Growth Factor Receptor (EGFR). Similarly, derivatives of 7-bromoquinoline-5,8-dione were docked into the active site of bacterial dihydropteroate (B1496061) synthase. While patent literature indicates that this compound is an intermediate in the synthesis of compounds targeting PDK1, no specific docking studies for this compound have been published.
Biological Activities and Pharmacological Insights of 7 Bromo 2,5 Dichloroquinazolin 8 Ol Derivatives
Enzyme Inhibition Mechanisms and Pathways
Phosphoinositide-Dependent Kinase 1 (PDK1) Inhibition
Phosphoinositide-dependent kinase 1 (PDK1) is a crucial master kinase that, upon activation, phosphorylates and activates a number of other kinases, including Akt. The quinazoline (B50416) scaffold has been identified in various compounds that act as PDK1 inhibitors. researchgate.net For instance, the compound BX-517, an indolinone-based molecule, demonstrates potent, single-digit nanomolar activity against PDK1. researchgate.net While direct studies on 7-Bromo-2,5-dichloroquinazolin-8-ol derivatives as PDK1 inhibitors are not extensively documented, the established activity of the broader quinazoline class suggests a potential avenue for the design of new PDK1 inhibitors based on this specific scaffold.
PI3K/Akt/mTOR Pathway Modulation
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. ekb.eg Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. ekb.eg Quinazoline derivatives have been extensively investigated as inhibitors of this pathway. ekb.eg
Research has shown that dimorpholinoquinazoline-based compounds can effectively inhibit the PI3K/Akt/mTOR cascade. ekb.eg For example, certain synthesized quinazolines were found to inhibit the phosphorylation of key downstream effectors like Akt, mTOR, and S6K at nanomolar concentrations. ekb.eg Furthermore, some quinazoline derivatives act as dual PI3K/mTOR inhibitors. The quinoline-based compound PQQ, for instance, is a potent mTOR inhibitor with an IC50 value of 64 nM and also functions as a strong inhibitor of the entire PI3K-Akt-mTOR-p70S6K cascade. ekb.eg While specific data on this compound derivatives is limited, the established role of the quinazoline scaffold as a PI3K/Akt/mTOR pathway modulator suggests that derivatives of this compound could be promising candidates for further investigation.
| Compound/Class | Target(s) | IC50 | Cell Line | Research Findings |
| PQQ (quinoline derivative) | mTOR | 64 nM | HL-60 | Potent mTOR inhibitor, disrupts PI3K-Akt-mTOR-p70S6K cascade, induces apoptosis. ekb.eg |
| Dimorpholinoquinazolines | PI3K/Akt/mTOR | 125-250 nM (for inhibition of phosphorylation) | MCF7 | Inhibited phosphorylation of Akt, mTOR, and S6K. ekb.eg |
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in cancer therapy. acs.org The 4-anilinoquinazoline (B1210976) scaffold is a key feature of many EGFR inhibitors, including several FDA-approved drugs. acs.org
Studies on 6-bromo quinazoline derivatives have demonstrated their potential as cytotoxic agents. nih.gov For example, a synthesized series of 6-bromo-2-thio-quinazoline-4(3H)-one derivatives showed antiproliferative activity against MCF-7 and SW480 cancer cell lines, with compound 8a exhibiting IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM, respectively. nih.gov This compound showed better potency against the MCF-7 cell line than the approved drug Erlotinib. nih.gov Another study reported an irreversible EGFR inhibitor, CL-387,785 , a quinazoline derivative with a 3-bromophenylamino group, which potently inhibited EGFR kinase activity with an IC50 of 370 ± 120 pM. nih.gov These findings highlight the importance of the bromo-quinazoline scaffold in EGFR inhibition.
| Compound | Target | IC50 | Cell Line(s) | Key Finding |
| 8a (6-bromo-2-thio-quinazoline-4(3H)-one derivative) | Cytotoxicity | 15.85 ± 3.32 µM | MCF-7 | More potent than Erlotinib against this cell line. nih.gov |
| 8a (6-bromo-2-thio-quinazoline-4(3H)-one derivative) | Cytotoxicity | 17.85 ± 0.92 µM | SW480 | Demonstrated antiproliferative activity. nih.gov |
| CL-387,785 | EGFR Kinase | 370 ± 120 pM | N/A | Irreversibly inhibits EGFR kinase activity. nih.gov |
Cytochrome bd Oxidase Inhibition in Pathogens
Cytochrome bd oxidase is a terminal oxidase in the respiratory chain of many pathogenic bacteria, including Mycobacterium tuberculosis, and is absent in humans, making it an attractive drug target. mdpi.comnih.gov Quinazoline and quinolone-based compounds have emerged as promising inhibitors of this enzyme. nih.gov
Research has identified N-phenethyl-quinazolin-4-yl-amines as potent inhibitors of cytochrome bd oxidase in M. tuberculosis. nih.gov The development of such inhibitors is crucial for a comprehensive termination of energy production in the pathogen. nih.gov Combining a cytochrome bd oxidase inhibitor with an inhibitor of the primary aerobic terminal oxidase, cytochrome bcc:aa3, has been shown to be bactericidal. nih.gov While specific derivatives of this compound have not been explicitly detailed as cytochrome bd oxidase inhibitors, the established activity of the broader quinazoline class against this target suggests a promising area for future research and development of new anti-tubercular agents.
Spindlin 1 (SPIN1) Inhibition
Spindlin 1 (SPIN1) is a methyllysine reader protein that has been implicated in cancer. nih.gov The search for inhibitors of epigenetic reader proteins like SPIN1 is an active area of research. A screening of an epigenetic compound library led to the discovery that UNC0638, a known histone methyltransferase inhibitor with a quinazoline core, also acts as a weak inhibitor of SPIN1. nih.gov Subsequent optimization of this initial hit resulted in the development of a potent and selective SPIN1 inhibitor, compound 3 (MS31) . nih.gov This compound was found to selectively bind to the tudor domain II of SPIN1. nih.gov Although structurally distinct from this compound, the discovery of a quinazoline-based SPIN1 inhibitor underscores the potential of this scaffold to target epigenetic reader proteins.
| Compound | Target | Activity | Key Finding |
| UNC0638 | SPIN1 | Weak inhibitor | Initial hit from an epigenetic compound library screen. nih.gov |
| Compound 3 (MS31) | SPIN1 | Potent and selective inhibitor | Optimized from UNC0638, binds to tudor domain II of SPIN1. nih.gov |
Glucocerebrosidase (GC) Modulation
Glucocerebrosidase (GCase) is a lysosomal enzyme, and mutations in its gene (GBA1) are the cause of Gaucher's disease and a significant risk factor for Parkinson's disease. nih.govnih.gov Modulating GCase activity is therefore a key therapeutic strategy. Interestingly, studies have shown that quinazoline derivatives can act as both inhibitors and activators of GCase. nih.govnih.gov
A structure-activity relationship (SAR) study of quinazoline-based GCase inhibitors revealed that N-methylation of these compounds could transform them into GCase activators. nih.gov This remarkable switch in activity provides a novel strategy for developing non-inhibitory GCase modulators. nih.gov One potent quinazoline modulator, JZ-4109 , was found to stabilize both wild-type and mutant GCase, increasing its abundance in patient-derived cells. acs.orgrcsb.org Crystal structure analysis revealed that this modulator binds to an allosteric site on GCase, inducing dimerization of the enzyme. acs.orgrcsb.org These findings highlight the potential of designing this compound derivatives to modulate GCase activity for the treatment of related neurodegenerative diseases.
| Compound/Class | Target | Effect | Mechanism |
| Quinazoline derivatives | GCase | Inhibition | - |
| N-methylated Quinazoline derivatives | GCase | Activation | Transformation from inhibitors. nih.gov |
| JZ-4109 | GCase | Stabilization and increased abundance | Binds to an allosteric site, inducing dimerization. acs.orgrcsb.org |
Other Enzyme Targets (e.g., PARP, Thymidylate Synthase)
While the primary enzymatic targets of many quinazoline derivatives are often kinases, research into their effects on other crucial cellular enzymes is ongoing.
Poly (ADP-ribose) Polymerase (PARP): Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA repair process, and its inhibition is a validated strategy in cancer therapy. researchgate.net While several FDA-approved PARP inhibitors exist, and various derivatives are being explored for therapeutic and imaging purposes, literature specifically detailing the inhibitory activity of this compound derivatives against PARP is not extensively available. researchgate.net However, research into other bromo-derivatives, such as those of talazoparib, highlights the role of the bromine atom in modulating binding affinity to PARP-1. researchgate.net This suggests a potential, though yet unexplored, avenue for quinazoline-based compounds.
Thymidylate Synthase: Thymidylate synthase is a critical enzyme in the biosynthesis of pyrimidine (B1678525) nucleosides, making it a target for antiviral and anticancer agents. nih.gov Studies have investigated various synthetic nucleoside analogues for their inhibitory potential. For instance, 5-bromo-6-azido-5,6-dihydro-2'-deoxyuridine has demonstrated a broad spectrum of antiherpes activity. nih.gov Direct evidence linking this compound derivatives to thymidylate synthase inhibition remains a subject for future investigation.
Antimicrobial Spectrum and Mechanisms of Action (in vitro)
Quinazoline derivatives have been widely investigated for their potential to combat a range of pathogenic microorganisms. asianpubs.orgresearchgate.net The unique substitutions on the this compound core are intended to modulate this activity.
Antibacterial Activity
The quinazoline and quinazolin-4(3H)-one nucleus is a foundational structure for compounds with significant antibacterial properties. asianpubs.orgasianpubs.org Research has shown that substituents at various positions on the quinazoline ring are crucial for determining the pharmacological activity. researchgate.net
A series of novel quinazoline derivatives synthesized from a 2-phenyl-1,3-benzoxazin-4-one intermediate were screened for activity against Staphylococcus aureus and Escherichia coli. Several of these compounds demonstrated significant antibacterial effects against E. coli and, to a lesser extent, against S. aureus at a concentration of 10 µg/mL. asianpubs.org In another study, 2,3,6-trisubstituted quinazolin-4-ones, featuring a bromine atom at position 6, were synthesized and evaluated. These compounds showed varied but promising activity against both Gram-positive (S. aureus, Streptococcus pyogenes) and Gram-negative (E. coli, Pseudomonas aeruginosa) bacteria. biomedpharmajournal.org For example, one derivative displayed excellent activity against P. aeruginosa and very good activity against S. pyogenes and E. coli. biomedpharmajournal.org Furthermore, derivatives of 5-amino-7-bromoquinolin-8-yl sulfonates have been tested against multiple bacterial strains, including antibiotic-resistant E. coli, showing that this class of compounds has potential as antibacterial agents. nih.gov
Table 1: In Vitro Antibacterial Activity of Selected Quinazoline Derivatives
| Compound Class | Bacterial Strain | Activity Noted | Concentration | Source |
|---|---|---|---|---|
| Novel quinazoline derivatives | Escherichia coli | Significant | 10 µg/mL | asianpubs.org |
| Novel quinazoline derivatives | Staphylococcus aureus | Low | 10 µg/mL | asianpubs.org |
| 2,3,6-trisubstituted Quinazolin-4-one (Compound A-4) | Pseudomonas aeruginosa | Excellent | 50 µg/mL | biomedpharmajournal.org |
| 2,3,6-trisubstituted Quinazolin-4-one (Compound A-4) | Streptococcus pyogenes | Very Good | 50 µg/mL | biomedpharmajournal.org |
| 2,3,6-trisubstituted Quinazolin-4-one (Compound A-4) | Escherichia coli | Very Good | 50 µg/mL | biomedpharmajournal.org |
Antifungal Activity against Phytopathogenic Fungi
While there is substantial research on the antifungal properties of quinazolines against human pathogens, specific data on their efficacy against phytopathogenic fungi is less common. However, studies on related heterocyclic structures provide valuable insights. For instance, a series of benzofurazan (B1196253) derivatives were evaluated for their activity against four significant phytopathogenic fungi: Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, and Phytophthora capsici. One compound, N-(3-chloro-4-fluorophenyl)-7-nitrobenzo[c] nih.govnih.govlshtm.ac.ukoxadiazol-4-amine (A3), showed potent activity against R. solani with an IC50 value of 1.91 μg/mL, comparable to the commercial fungicide Carbendazim. nih.gov
Research on quinazolinone derivatives has confirmed their activity against fungi like Aspergillus niger and Candida albicans. biomedpharmajournal.org Additionally, novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives have demonstrated high potency against a panel of pathogenic fungi, with one compound showing MIC values ranging from ≤0.0313 to 2 μg/mL. nih.gov These findings suggest that the broader class of quinoline (B57606) and quinazoline compounds represents a promising scaffold for developing agents against a wide array of fungi, potentially including those that affect plants.
Antiparasitic Activity (e.g., Trypanosoma cruzi, Leishmania)
The quinazoline scaffold has emerged as a promising framework for the development of novel antiparasitic agents, particularly against the protozoan parasites responsible for Chagas disease and leishmaniasis.
Anti-trypanosomal Activity: Several studies have highlighted the potential of quinazoline derivatives against Trypanosoma cruzi. A series of quinazoline 2,4,6-triamine derivatives were synthesized and tested, with compounds bearing nitrobenzoyl substituents showing the most potent activity against both epimastigote and trypomastigote forms of T. cruzi. nih.govnih.gov These compounds were effective at low micromolar concentrations and exhibited high selectivity, being non-toxic to human fibroblast cells. nih.govnih.gov Another study identified a series of quinazoline compounds that target the T. cruzi lysyl-tRNA synthetase 1 (KRS1), an essential enzyme for the parasite. lshtm.ac.ukdndi.org This research identified KRS1 as a druggable target and demonstrated the potential of this quinazoline series for treating Chagas disease. lshtm.ac.ukdndi.org
Anti-leishmanial Activity: Quinazoline and quinazolinone derivatives have also been evaluated for their efficacy against various Leishmania species. One study investigated two new series of quinazolinone derivatives against L. donovani and L. major. nih.gov While these initial compounds showed modest efficacy, the study suggested that structural modifications could lead to more potent derivatives. nih.gov More promising results were found in a separate study of 2,3-disubstituted-4(3H)-quinazolinones, which displayed significant antileishmanial activity against L. donovani. All tested compounds in this series showed better activity than the standard drug miltefosine, with IC50 values ranging from 0.0128 to 3.1085 μg/ml. nih.gov The most active compound was approximately 250 times more potent than miltefosine, underscoring the potential of the quinazoline scaffold in developing new treatments for leishmaniasis. nih.gov
Table 2: In Vitro Antileishmanial Activity of Quinazolinone Derivatives
| Compound Class | Parasite Strain | IC50 Value (µg/mL) | Reference Drug (IC50 µg/mL) | Source |
|---|---|---|---|---|
| (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone (7) | Leishmania donovani | 0.0128 | Miltefosine (3.1911) | nih.gov |
| Other 2,3-disubstituted-4(3H)-quinazolinones | Leishmania donovani | 0.0128 - 3.1085 | Miltefosine (3.1911) | nih.gov |
Antiviral Activity
Derivatives of the broader benzazine class, which includes quinazolines, have shown potential as antiviral agents. Studies have demonstrated that 2-substituted quinazolinones can be active against DNA viruses, including two types of varicella-zoster virus and human cytomegalovirus (HCMV), with EC50 values in the low micromolar range (5.4–13.6 μM). nih.gov Furthermore, research on other bromo-substituted heterocyclic compounds, such as 5-bromo-6-azido-5,6-dihydro-2'-deoxyuridine, has revealed a broad spectrum of activity against several herpesviruses, including HSV-1, HSV-2, HCMV, and VZV. nih.gov This indicates that the inclusion of a bromine atom in a heterocyclic structure can be a viable strategy for developing potent antiviral compounds.
Anti-proliferative Activity and Cellular Mechanisms (in vitro)
The development of novel anti-proliferative agents is a cornerstone of cancer research, and quinazoline derivatives have been extensively studied in this context.
A new series of 6-bromo quinazoline-4(3H)-one derivatives were designed and synthesized as potential anticancer agents. nih.gov Their anti-proliferative activity was evaluated against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. One derivative, compound 8a , which features an aliphatic linker to a thiol group, was identified as the most potent, with IC50 values of 15.85 µM and 17.85 µM against MCF-7 and SW480 cells, respectively. nih.gov This compound showed greater potency than the standard EGFR inhibitor Erlotinib against the MCF-7 cell line and demonstrated selectivity by being significantly less toxic to normal MRC-5 cells (IC50 = 84.20 µM). nih.gov
In a separate study, a newly synthesized carbothioamide derivative containing a 5-bromo-1H-indole moiety was evaluated for its anti-proliferative effects. The compound inhibited the proliferation of human umbilical vein endothelial cells (HUVECs) and A549 lung cancer cells with IC50 values of 76.3 µg/mL and 45.5 µg/mL, respectively. nih.gov These findings highlight that bromo-substituted heterocyclic compounds can effectively inhibit the proliferation of both endothelial and cancer cells, which are crucial processes in tumor growth and metastasis.
Table 3: In Vitro Anti-proliferative Activity of Bromo-Substituted Heterocyclic Derivatives
| Compound | Cell Line | Cell Type | IC50 Value | Source |
|---|---|---|---|---|
| 6-Bromo quinazolin-4-one derivative (8a) | MCF-7 | Breast Cancer | 15.85 µM | nih.gov |
| 6-Bromo quinazolin-4-one derivative (8a) | SW480 | Colon Cancer | 17.85 µM | nih.gov |
| 6-Bromo quinazolin-4-one derivative (8a) | MRC-5 | Normal Lung Fibroblast | 84.20 µM | nih.gov |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide | A549 | Lung Cancer | 45.5 µg/mL | nih.gov |
| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydrazine-1-carbothioamide | HUVEC | Endothelial | 76.3 µg/mL | nih.gov |
Apoptosis Induction Pathways
Research into the specific apoptosis induction pathways of this compound and its derivatives is an emerging field. While direct studies on this particular compound are limited, the broader class of quinazoline derivatives has been a subject of extensive investigation for its pro-apoptotic effects in various cancer cell lines.
Numerous studies have demonstrated that quinazoline derivatives can trigger programmed cell death through various mechanisms. Some quinazoline-based compounds have been found to induce apoptosis by modulating the expression of key regulatory genes, leading to an upregulation of pro-apoptotic genes and a downregulation of anti-apoptotic genes. nih.gov For instance, certain quinazoline-containing drugs, such as lapatinib (B449) and gefitinib, have been shown to inhibit the growth of cancer cells by increasing the levels of Bax and caspases while decreasing the levels of Bcl-2. nih.gov
Furthermore, symmetrical quinazoline derivatives have been identified as potent inducers of apoptosis in human cancer cells. nih.gov These compounds have been shown to activate caspase-3 and promote nuclear chromatin degradation, which are hallmark features of apoptosis. nih.gov Hydroxy quinazoline derivatives have also been noted for their effectiveness in inducing apoptosis in brain tumor cells. researchgate.net The proposed anticancer mechanisms for quinazoline derivatives often involve the inhibition of critical cellular processes, such as the DNA repair system and tubulin polymerization, which can lead to the initiation of apoptosis. nih.gov
While these findings for the broader quinazoline class are promising, specific experimental data on how this compound derivatives engage the apoptotic machinery is not yet available. Further research is required to elucidate the precise molecular pathways activated by this specific compound.
Cell Cycle Modulation
The ability of chemical compounds to modulate the cell cycle is a key aspect of their potential as therapeutic agents, particularly in oncology. For the specific compound this compound and its derivatives, detailed studies on their effects on cell cycle progression are not yet present in the public scientific literature.
However, extensive research on the wider family of quinazoline derivatives has revealed significant cell cycle modulatory activities. For example, certain novel 4-aminoquinazoline derivatives have been shown to induce G1 phase cell cycle arrest in cancer cells. nih.gov This arrest is often linked to the inhibition of signaling pathways crucial for cell proliferation, such as the PI3K/Akt pathway. nih.gov In another study, a 2,4-dibenzylaminoquinazoline derivative was observed to cause a decrease in the population of cells in the G1 phase and an accumulation of cells in the G2 phase prior to the onset of apoptosis. nih.gov
These findings highlight the potential of the quinazoline scaffold to interfere with the normal progression of the cell cycle, thereby inhibiting the proliferation of cancer cells. The specific effects of the bromo and dichloro substitutions on the quinazolin-8-ol (B1297895) core in this regard remain an area for future investigation.
ROS Production and Oxidative Stress
The role of this compound and its derivatives in the production of reactive oxygen species (ROS) and the induction of oxidative stress is an area where specific research data is currently lacking.
In the broader context of quinazoline chemistry, some derivatives have been investigated for their antioxidant properties. mdpi.com For example, certain 2-thioxobenzo quinazoline derivatives have demonstrated significant free radical scavenging activities. mdpi.com This suggests that the quinazoline core can be modified to influence the cellular redox environment. However, it is also plausible that other derivatives, through different mechanisms, could act as pro-oxidants, leading to an increase in ROS levels and subsequent oxidative stress, which can be a mechanism for inducing cell death in cancer.
Without direct experimental evidence, the specific impact of this compound on cellular ROS homeostasis remains unknown.
Immunomodulatory Effects (in vitro)
Information regarding the in vitro immunomodulatory effects of this compound and its derivatives is not available in the current body of scientific literature. The following subsections reflect this lack of specific data.
There are no specific studies or data available that describe the immunosuppressive properties of this compound or its derivatives. While some cancer therapies involving quinazoline derivatives may be used in conjunction with immunosuppressive agents, this does not indicate an intrinsic immunosuppressive activity of the quinazoline compounds themselves. nih.gov
There is currently no research available to suggest that this compound or its derivatives possess immunostimulatory properties. The investigation of the immunomodulatory potential of this specific class of compounds remains an open area for future research.
Structure Activity Relationship Sar Studies of 7 Bromo 2,5 Dichloroquinazolin 8 Ol and Analogues
Impact of Halogen Substituents on Bioactivity
Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. In the context of quinazoline (B50416) derivatives, the position and nature of the halogen substituent are critical determinants of biological activity.
Role of Bromine at C-7
The introduction of a bromine atom at the C-7 position of the quinazoline ring can have varied effects on bioactivity, depending on the specific molecular scaffold and the biological target. For some quinazolin-4-one based tankyrase inhibitors, substitutions at the C-7 position were generally not well-tolerated. researchgate.net However, in other contexts, such as anilinoquinazolines designed as kinase inhibitors, halogen substitution at the 7-position has been found to be desirable for high potency. nih.gov For instance, a derivative, N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine, demonstrated potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR). mdpi.com The electronic and steric properties of the bromine at C-7 can influence binding affinity and selectivity for target enzymes.
Significance of Chlorine at C-2 and C-5
Substitutions at the C-2 and C-5 positions of the quinazoline core also play a crucial role in defining the pharmacological profile. The C-2 position is a common site for modification. Studies on microtubule targeting agents have shown that compounds with a 2-chloro substituent were seven to ten times more potent than those with hydrogen at the same position, highlighting the importance of the substituent's volume and electronic nature for binding. nih.gov
Information regarding substitutions at the C-5 position is less common in the literature. However, it is part of the benzene (B151609) ring of the quinazoline scaffold, where substitutions can significantly alter the electronic distribution of the entire ring system. For instance, in some series of quinazoline derivatives, an electron-releasing group at the C-5 and/or C-6 positions was found to enhance activity. nih.gov The presence of a chlorine atom, which is an electron-withdrawing group, at C-5 would be expected to influence the molecule's interaction with its biological target.
Influence of Hydroxyl Group at C-8
The hydroxyl group at the C-8 position is a key functional group that can significantly impact the biological activity of quinazolines and related heterocycles like quinolines. The C-8 hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with target proteins. In the related 8-hydroxyquinoline (B1678124) series, the hydroxyl group at this position is known to be critical for their antifungal activity. mdpi.com
For quinazolin-4-ones, substitutions at the C-8 position have been shown to improve the potency of tankyrase inhibitors. researchgate.net Specifically, larger substituents at C-8, such as nitro and diol groups, were found to engage in new interactions with the enzyme, thereby improving both affinity and selectivity. researchgate.net Furthermore, some structure-activity relationship studies have pointed out that the presence of a halogen atom at the C-8 position can enhance antimicrobial activities. nih.gov This suggests that the C-8 position is a critical site for modulating the biological profile, and the hydroxyl group in 7-Bromo-2,5-dichloroquinazolin-8-ol likely plays a pivotal role in its target interactions.
Modifications at the Quinazoline Core
Alterations to the core quinazoline structure, particularly at the C-2, C-4, and nitrogen positions, are fundamental strategies in the design of new therapeutic agents.
Substitutions at C-2 and C-4 Positions
The C-2 and C-4 positions of the quinazoline ring are highly amenable to substitution, which allows for extensive exploration of the structure-activity relationships. The nature of the substituent at these positions can dramatically influence the compound's potency and selectivity. For example, in the development of tubulin polymerization inhibitors, a small lipophilic group at the C-2 position and an aminophenyl group at the C-4 position of the quinazoline were found to be important for activity. nih.gov Conversely, for other targets, different substitution patterns are required. The table below summarizes the impact of various substitutions at the C-2 and C-4 positions on the bioactivity of quinazoline analogues from several studies.
| Position | Substituent Type | Resulting Activity/Observation | Reference |
| C-2 | Small lipophilic groups | Increased tubulin polymerization inhibition | nih.gov |
| C-2 | -CH3, -Cl | More potent than -H for microtubule binding | nih.gov |
| C-2 | Thiazole group | More active than nicotinic or nitrobenzoic acid substituents | nih.gov |
| C-4 | Aminophenyl group | Required for tubulin polymerization inhibition | nih.gov |
| C-4 | Decylamine group | Beneficial for antimicrobial activity | nih.gov |
| C-4 | 4-piperazinyl | Active as PDGFR phosphorylation inhibitors | nih.gov |
N-Substitutions on the Quinazoline Ring
Modifications involving the nitrogen atoms of the pyrimidine (B1678525) ring, either through direct substitution or by forming fused ring systems, offer another avenue for creating chemical diversity and modulating bioactivity. Such N-substitutions can alter the planarity, solubility, and hydrogen bonding capacity of the molecule. For example, N-substitutions on the quinazolinone ring are known to be significant for various pharmacological activities. nih.gov The synthesis of indolopyrido-quinazolinones through reagent-controlled regiodivergent annulations at N1–C2 or C2–N3 highlights the versatility of N-substitution in creating complex, fused heterocyclic systems with novel biological properties. acs.org Additionally, the introduction of small alkyl or aromatic groups at the N-1 position of quinazoline is often more favored than bulkier substituents for certain activities like PARP inhibition. nih.gov
Benzenoid Moiety Modifications
The benzenoid ring of the quinazoline nucleus, encompassing positions 5, 6, 7, and 8, offers a crucial area for structural modification to modulate the pharmacological activity of kinase inhibitors. Research on related quinazoline and quinoline (B57606) structures underscores the significance of substitutions at these positions, particularly the C7-bromo and C8-hydroxyl groups, in influencing inhibitor-target interactions.
Systematic modifications of the benzenoid portion of quinazoline-based inhibitors have been a key strategy in the optimization of their biological activity. Studies on various quinazoline derivatives have shown that substitutions at the C6 and C7 positions are particularly important for achieving potent inhibition of kinases such as the epidermal growth factor receptor (EGFR) and FMS-like tyrosine kinase 3 (FLT3). For instance, the introduction of bulky substituents at the C7 position has been generally found to be favorable for inhibitory activity. nih.gov
In the context of 4(3H)-quinazolinone antibacterials, modifications on the benzenoid ring (referred to as ring 3 in the study) were explored. It was observed that substitution at the C6 position with a bromo or hydroxyl group was not well-tolerated, leading to a decrease in antibacterial activity. A similar negative impact on activity was noted with substitutions at the C7 position. nih.gov This suggests that for certain biological targets, unsubstituted or specific small substituents on the benzenoid ring are preferred.
Conversely, in the development of multi-kinase inhibitors targeting Aurora kinase A (AURKA) and FLT3, the necessity of substitutions at the 6- and 7-positions of the quinazoline ring was highlighted. The removal of methoxy (B1213986) groups from both these positions in a lead compound led to a significant decrease in inhibitory activity against both kinases. acs.org This underscores that the influence of benzenoid substitutions is highly dependent on the specific target enzyme.
The 8-hydroxy group, as seen in related 8-hydroxy-quinoline structures, is often a critical pharmacophore. For inhibitors of Pim-1 kinase, the 8-hydroxy-quinoline-7-carboxylic acid moiety was identified as being crucial for activity. Molecular modeling suggested that this scaffold interacts with key residues, Asp186 and Lys67, within the ATP-binding pocket of the kinase. nih.govsigmaaldrich.com This highlights the potential importance of the 8-hydroxyl group in this compound for kinase interaction.
The following table summarizes the effects of various substitutions on the benzenoid ring of quinazoline analogues from different studies, illustrating the impact on their biological activity.
| Compound/Series | Benzenoid Modification | Target(s) | Observed Effect on Activity | Reference |
| 4(3H)-Quinazolinone Analogues | C6-bromo or C6-hydroxyl | Gram-positive bacteria | Decreased activity | nih.gov |
| 4(3H)-Quinazolinone Analogues | C7-substitution | Gram-positive bacteria | Decreased activity | nih.gov |
| Quinazoline Kinase Inhibitors | Removal of C6/C7-methoxy groups | FLT3, AURKA | Decreased inhibition | acs.org |
| 4-Anilino-quinazoline Derivatives | C7-bulky substituents | EGFR | Favorable for inhibition | nih.gov |
| 8-Hydroxy-quinoline Derivatives | C7-carboxylic acid | Pim-1 Kinase | Crucial for activity | nih.gov |
Correlation between Structural Features and Target Selectivity
The substitution pattern on the benzenoid ring of quinazoline inhibitors not only influences their potency but also plays a pivotal role in determining their selectivity for different kinase targets. The development of selective inhibitors is a key goal in modern drug discovery to minimize off-target effects and associated toxicities.
Research on dual FLT3 and AURKA inhibitors has demonstrated that subtle changes in the substitution at the C6 and C7 positions of the quinazoline ring can shift the selectivity profile. For example, a compound with an alkoxy side chain at the C7 position retained potent FLT3 inhibitory activity, whereas placing the same side chain only at the C6 position resulted in a 10-fold decrease in FLT3 inhibition, while both analogues showed only a minor decrease in AURKA inhibition. This indicates that the C7 position is more critical for FLT3 inhibition in this particular scaffold. acs.org The study allowed for the classification of compounds into dual FLT3/AURKA inhibitors, selective FLT3 inhibitors, and selective AURKA inhibitors based on these benzenoid modifications. acs.orgnih.gov
The table below presents data for a series of quinazoline-based kinase inhibitors, illustrating how modifications on the benzenoid ring and other parts of the molecule can influence selectivity between FLT3 and AURKA.
| Compound | R1 (C6-substituent) | R2 (C7-substituent) | FLT3 IC₅₀ (nM) | AURKA IC₅₀ (nM) | Selectivity Profile | Reference |
| 4 | -OCH₃ | -OCH₃ | 127 | 4.9 | Dual Inhibitor | nih.gov |
| 5 | -H | -H | >1000 | 15.2 | AURKA Selective | acs.org |
| 7 | -OCH₂CH₂OCH₃ | -H | 134 | 10.1 | AURKA Selective | acs.org |
| 8 | -H | -OCH₂CH₂OCH₃ | 154 | 8.7 | Dual Inhibitor | acs.org |
| 10 (BPR1K871) | -H | -(CH₂)₃-ionizable amino group | Potent | Potent | Dual Inhibitor | acs.orgnih.gov |
| 13 | - | - | - | - | FLT3 Selective (~30-fold over AURKA) | acs.org |
Note: Specific IC₅₀ values for compound 13 were not provided in the source, only its selectivity profile.
These findings collectively demonstrate that the benzenoid moiety of the quinazoline scaffold is a key determinant of biological activity and target selectivity. The presence and positioning of substituents such as halogens, hydroxyl groups, and larger alkoxy chains can dramatically alter the inhibitory profile of these compounds, allowing for the fine-tuning of their therapeutic properties. While direct SAR data for this compound is limited in the public domain, the studies on closely related analogues provide a strong rationale for the importance of its specific substitution pattern and a framework for the design of new, potentially more potent and selective kinase inhibitors.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways
The synthesis of quinazoline (B50416) and its derivatives is a well-established area of organic chemistry, yet the development of novel, efficient, and scalable pathways remains a key research focus. For a polysubstituted compound like 7-Bromo-2,5-dichloroquinazolin-8-ol, future research could explore several innovative synthetic strategies.
Traditional methods for quinazoline synthesis, such as the Niementowski synthesis which involves the condensation of anthranilic acid with amides, could be adapted. nih.gov For this specific compound, a potential starting material would be a highly substituted anthranilic acid, which would then undergo cyclization. However, the availability and synthesis of such a precursor can be a challenge.
More contemporary approaches that offer milder conditions and higher yields are continuously being developed. These include:
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for forming C-N bonds, which are crucial for constructing the quinazoline ring. organic-chemistry.org
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of quinazolinone derivatives, which can be precursors to the target compound. researchgate.netnih.gov For instance, the condensation of 2-aminobenzamide (B116534) with aldehydes is a known method for producing 2-substituted quinazolin-4(3H)-ones. acs.org
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability, which is particularly important for industrial applications.
Future synthetic explorations could focus on late-stage halogenation of a pre-formed quinazolin-8-ol (B1297895) scaffold or the development of a convergent synthesis where the substituted benzene (B151609) and pyrimidine (B1678525) rings are prepared separately and then fused. The use of elemental sulfur and urea (B33335) as promoters and nitrogen sources, respectively, in the condensation of 2-nitrobenzyl alcohols with arylacetic acids represents another mild condition approach for quinazoline synthesis. organic-chemistry.org
Advanced Computational Design of Derivatives
Computational chemistry plays a pivotal role in modern drug discovery by enabling the rational design of new molecules with enhanced biological activity and improved pharmacokinetic profiles. nih.govunimma.ac.id For this compound, several computational techniques can be employed to guide the design of its derivatives.
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can establish a mathematical relationship between the structural features of quinazoline derivatives and their biological activity. nih.govacs.orgnih.gov By analyzing a series of analogues, these models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that influence activity. For instance, a QSAR study on quinazoline derivatives as EGFR inhibitors revealed that modifications at the N-3 and C-6 positions with electronegative substituents could enhance inhibitory activity. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.govrsc.org For quinazoline derivatives, docking studies have been used to understand their interactions with various targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and thymidylate synthase. nih.govnih.govrsc.org The quinazoline scaffold often interacts with key residues in the ATP-binding site of kinases. nih.gov Docking studies could reveal how the bromo and chloro substituents of this compound influence its binding affinity and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, assessing its stability and conformational changes under physiological conditions. nih.gov This can help refine the binding poses predicted by molecular docking and provide a more accurate picture of the interactions.
These computational approaches can guide the synthesis of new derivatives with optimized properties, reducing the time and cost associated with traditional trial-and-error methods. acs.org
Mechanistic Elucidation of Biological Activities
The quinazoline scaffold is known for its wide range of pharmacological activities, which stem from its ability to interact with various biological targets. researchgate.netnih.govmdpi.com The specific substitution pattern of this compound suggests it could have several potential mechanisms of action.
Enzyme Inhibition: Many quinazoline derivatives are potent inhibitors of protein kinases, such as EGFR and VEGFR-2, which are crucial in cancer cell proliferation and angiogenesis. nih.govnih.gov The quinazoline ring can act as a scaffold that positions key substituents to interact with the hinge region of the kinase domain. Other enzymes targeted by quinazolines include thymidylate synthase, which is involved in DNA synthesis, and cyclooxygenase (COX), which plays a role in inflammation. nih.govmdpi.com
Microtubule Dynamics: Some quinazoline-based agents have been shown to affect microtubule polymerization or depolymerization, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov
Modulation of Aggregation Pathways: In the context of neurodegenerative diseases like Alzheimer's, quinazoline derivatives have shown potential in inhibiting the aggregation of β-amyloid plaques. mdpi.comnih.gov
Antimicrobial Mechanisms: The presence of halogens at positions 6 and 8 of the quinazolinone ring has been shown to improve antimicrobial activities. nih.gov The mechanism could involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.
Future research should aim to identify the specific molecular targets of this compound through techniques like activity-based protein profiling (ABPP). nih.gov This would involve synthesizing a probe version of the molecule to "fish out" its binding partners from cell lysates, thereby elucidating its precise mechanism of action.
Development of Chemical Probes for Target Validation
Chemical probes are small molecules designed to selectively modulate the function of a specific protein, serving as invaluable tools for understanding protein function and validating new drug targets. nih.gov The quinazoline scaffold provides a versatile platform for the development of such probes.
To develop a chemical probe based on this compound, the following steps could be taken:
Identify a suitable attachment point: A position on the molecule that can be modified without significantly disrupting its binding to the target protein needs to be identified.
Incorporate a reporter or reactive group:
Fluorescent Probes: A fluorophore (like coumarin (B35378) or fluorescein) can be conjugated to the quinazoline scaffold. nih.gov These probes allow for the visualization and subcellular localization of the target protein in living cells.
Clickable Probes: An alkyne or azide (B81097) group can be introduced, allowing for "click chemistry" reactions. This is a key component of the activity-based protein profiling (ABPP) strategy, where the probe is used to label its target, which is then identified using mass spectrometry. nih.gov
Covalent Probes: A reactive "warhead" (like an acrylamide (B121943) group) can be added to form a covalent bond with a specific residue (e.g., cysteine) on the target protein. nih.gov This provides a strong and specific interaction for target identification and validation.
The development of such probes from the this compound scaffold would be instrumental in identifying its biological targets and validating their therapeutic relevance.
Therapeutic Potential of Quinazoline-8-ol Scaffolds in Drug Discovery Programs
The quinazoline scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous clinically approved drugs and its broad therapeutic potential. nih.govresearchgate.netresearchgate.net The quinazoline-8-ol sub-class, in particular, holds promise for various drug discovery programs.
Anticancer Agents: Given that many quinazoline derivatives are kinase inhibitors, the this compound scaffold is a strong candidate for the development of new anticancer drugs. researchgate.netslideshare.net Its potential to inhibit targets like EGFR, VEGFR-2, and other kinases involved in cancer progression warrants further investigation. nih.govrsc.org
Neuroprotective Agents: The ability of quinazoline derivatives to inhibit β-amyloid aggregation and possess antioxidant properties makes them attractive for the treatment of neurodegenerative disorders such as Alzheimer's disease. mdpi.comnih.gov
Anti-inflammatory Agents: Quinazoline derivatives have been shown to exhibit anti-inflammatory effects, often through the inhibition of enzymes like COX-2. mdpi.commdpi.com The anti-inflammatory potential of the this compound scaffold could be explored for conditions like arthritis.
Antimicrobial Agents: The halogenated nature of this compound suggests potential antibacterial and antifungal activities. nih.govijmpr.in Structure-activity relationship studies have indicated that halogen substitutions can enhance the antimicrobial potency of quinazolines. nih.gov
The multifaceted nature of the quinazoline scaffold allows for the design of multi-target directed ligands (MTDLs), which can simultaneously modulate several disease-related pathways. nih.govmdpi.com This approach is particularly promising for complex diseases like cancer and Alzheimer's, potentially leading to more effective therapies with reduced risks of drug resistance. nih.govmdpi.com
Q & A
[Basic] What are the recommended analytical techniques for confirming the purity and structure of 7-bromo-2,5-dichloroquinazolin-8-ol?
To ensure structural fidelity and purity, researchers should employ a combination of spectroscopic and chromatographic methods:
- HPLC-UV Analysis : Monitor purity using reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm), referencing retention time against a certified standard. Adjust mobile phase composition (e.g., acetonitrile/water gradients) to resolve impurities .
- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or high-resolution mass spectrometry (HRMS), comparing observed m/z values with theoretical calculations.
- NMR Spectroscopy : Use H and C NMR to verify substituent positions (e.g., bromo and chloro groups at positions 7, 2, and 5) and hydroxyl group presence at position 7. Deuterated DMSO is recommended for solubility .
[Advanced] How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Advanced studies should integrate density functional theory (DFT) calculations and molecular docking:
- DFT for Reaction Pathways : Calculate Gibbs free energy barriers for bromine or chlorine substitution at specific positions using software like Gaussian or ORCA. Optimize transition states to identify kinetically favorable sites (e.g., bromine at position 7 vs. chlorine at position 5) .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions to predict nucleophilic attack sites. Compare with experimental kinetic data (e.g., reaction rates under varying pH conditions) to validate models .
[Basic] What experimental precautions are critical when handling this compound due to its halogenated structure?
Safety protocols must address toxicity and environmental hazards:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particulates .
- Waste Disposal : Halogenated byproducts require segregation and neutralization before disposal. Avoid aqueous release due to potential aquatic toxicity (Hazard Code H410) .
- Stability Testing : Store in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis of the hydroxyl group .
[Advanced] How can researchers resolve contradictions in reported biological activity data for quinazoline derivatives like this compound?
Address discrepancies through iterative, multi-disciplinary approaches:
- Meta-Analysis of Published Data : Systematically compare assay conditions (e.g., cell lines, IC50 protocols) using tools like PRISMA guidelines. For example, conflicting cytotoxicity results may arise from variations in solvent (DMSO vs. ethanol) or exposure times .
- Reproducibility Checks : Replicate key studies with standardized protocols. Cross-validate using orthogonal assays (e.g., fluorescence-based ATP quantification vs. MTT assays) .
- Open Data Collaboration : Share raw datasets via repositories like Zenodo to enable independent verification and reduce publication bias .
[Basic] What synthetic routes are feasible for producing this compound from precursor molecules?
A stepwise halogenation and cyclization strategy is recommended:
Quinazoline Core Formation : Start with 2,5-dichloro-8-hydroxyquinazoline (CAS: 953039-87-7). Introduce bromine at position 7 via electrophilic aromatic substitution using N-bromosuccinimide (NBS) in anhydrous DMF at 80°C .
Purification : Isolate crude product via vacuum filtration and recrystallize from ethanol/water (3:1 v/v) to achieve >95% purity .
Quality Control : Validate each intermediate with TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry based on real-time HPLC monitoring .
[Advanced] What strategies optimize the regioselectivity of functional group modifications on this compound?
Advanced regioselectivity control involves:
- Protecting Group Chemistry : Temporarily protect the hydroxyl group at position 8 using trimethylsilyl chloride (TMSCl) to direct substitutions toward bromine or chlorine positions .
- Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective bromine replacement. Use ligands like XPhos to enhance turnover at position 7 .
- Kinetic vs. Thermodynamic Control : Vary reaction temperature and solvent polarity (e.g., DMF vs. THF) to favor either kinetic (low-temperature) or thermodynamic (high-temperature) products .
[Basic] How does pH influence the stability of this compound in aqueous solutions?
Conduct accelerated stability studies:
- Buffer Screening : Prepare solutions in phosphate buffers (pH 3–9) and monitor degradation via UV-Vis spectroscopy (absorbance at 280 nm). Hydroxyl group deprotonation above pH 7 increases hydrolysis risk .
- Arrhenius Plot Analysis : Determine degradation rate constants (k) at 25°C, 40°C, and 60°C to extrapolate shelf-life under storage conditions .
[Advanced] What in silico tools predict the environmental impact of this compound metabolites?
Advanced ecotoxicology assessments require:
- QSAR Modeling : Use software like EPI Suite to estimate biodegradation half-lives and bioaccumulation factors (BCF) based on logP and molecular weight .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., cytochrome P450-mediated oxidation) using Schrödinger’s Metabolite Predictor. Compare predicted metabolites with experimental LC-MS/MS data .
Notes on Evidence Usage:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
